![molecular formula C16H10I2N2O2 B383269 2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole CAS No. 305348-17-8](/img/structure/B383269.png)

2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

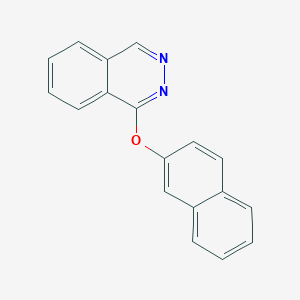

The compound “2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole” is a benzimidazole derivative with two 5-iodo-2-furyl groups attached. Benzimidazoles are a class of heterocyclic aromatic organic compounds, and furyl groups (furan rings) are a type of aromatic organic compound as well . The iodine atoms attached to the furyl groups suggest that this compound might be used in electrophilic aromatic substitution reactions.

Molecular Structure Analysis

The benzimidazole core of the molecule is a bicyclic heteroarene, consisting of fused benzene and imidazole rings. The furyl groups are aromatic rings containing four carbon atoms and one oxygen atom . The iodine atoms on the furyl groups are likely to be ortho, meta or para directing, and deactivating for electrophilic aromatic substitution.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Some general properties might include a relatively high molecular weight due to the presence of iodine atoms, potential aromaticity from the benzimidazole and furyl groups, and potential reactivity at the iodine atoms .Mécanisme D'action

The mechanism of action of 2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole is not well understood, but it is believed to involve the inhibition of specific enzymes or proteins. In one study, this compound was found to inhibit the activity of an enzyme called DNA topoisomerase II, which is involved in DNA replication and repair. This inhibition led to the accumulation of DNA damage and ultimately resulted in cell death.

Biochemical and Physiological Effects

This compound has been shown to have several biochemical and physiological effects. In one study, this compound was found to induce apoptosis, or programmed cell death, in cancer cells. This effect was attributed to the inhibition of DNA topoisomerase II. In another study, this compound was found to inhibit the growth of bacteria and fungi, suggesting that it may have antimicrobial properties.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole in lab experiments is its high yield of synthesis, which makes it readily available for use. Another advantage is its potential applications in various fields, which makes it a versatile compound for research. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Orientations Futures

There are several potential future directions for research involving 2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole. One direction is to investigate its potential as an anti-cancer agent in vivo, using animal models. Another direction is to explore its interactions with specific proteins and enzymes, in order to better understand its mechanism of action. Additionally, this compound could be used as a building block for the synthesis of novel materials with unique properties. Overall, this compound has the potential to be a valuable compound for scientific research in various fields.

Méthodes De Synthèse

The synthesis of 2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole involves the condensation of 5-iodo-2-furaldehyde with 5-iodo-2-furaldehyde methylamine, followed by the cyclization of the resulting intermediate compound. The final product is obtained after purification through recrystallization. The synthesis of this compound has been reported in several studies, and the yield of the final product is typically high.

Applications De Recherche Scientifique

- 2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole a démontré un potentiel antiviral. Les chercheurs ont exploré son efficacité contre les virus à ARN, notamment la grippe et l'hépatite C. Le composé interfère avec la réplication virale, ce qui en fait un candidat prometteur pour le développement de médicaments .

- La PDT est un traitement contre le cancer qui utilise des composés activés par la lumière pour détruire sélectivement les cellules tumorales. This compound peut servir de photosensibilisateur en PDT. Lorsqu'il est exposé à la lumière, il génère des espèces réactives de l'oxygène, endommageant les cellules cancéreuses tout en épargnant les tissus sains .

- Le composé présente une activité antifongique contre diverses souches de champignons. Il a été étudié pour le traitement des infections fongiques, en particulier celles affectant la peau, les ongles et les muqueuses. Son mécanisme implique la perturbation des membranes cellulaires fongiques et l'inhibition de la croissance .

- En raison de sa structure plane, This compound peut s'intercaler dans les brins d'ADN. Les chercheurs l'utilisent comme sonde fluorescente pour l'imagerie de l'ADN et l'étude des interactions ADN-protéines. Ses propriétés de fluorescence en font un outil précieux en recherche en biologie moléculaire .

- La partie benzimidazole du composé peut chélater les ions métalliques. Les chercheurs explorent son potentiel en tant que capteur de métal ou en tant que ligand pour les catalyseurs à base de métal. Sa capacité à se lier sélectivement à des ions métalliques spécifiques contribue à des applications en chimie analytique et en catalyse .

- Les OLED sont utilisées dans les écrans et l'éclairage. Des dérivés de This compound ont été étudiés pour leurs propriétés électroluminescentes. En les intégrant dans des dispositifs OLED, les chercheurs visent à améliorer l'efficacité et la pureté des couleurs .

Activité Antivirale

Thérapie Photodynamique (PDT)

Propriétés Antifongiques

Intercalation de l'ADN et Imagerie par Fluorescence

Chélation des Ions Métalliques

Diodes Émettrices de Lumière Organiques (OLED)

Propriétés

IUPAC Name |

2-(5-iodofuran-2-yl)-1-[(5-iodofuran-2-yl)methyl]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10I2N2O2/c17-14-7-5-10(21-14)9-20-12-4-2-1-3-11(12)19-16(20)13-6-8-15(18)22-13/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZKIWDFWROWIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(O3)I)C4=CC=C(O4)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10I2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 2,2'-[(1,2-dioxoethane-1,2-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate)](/img/structure/B383186.png)

![2-[(3-methyl-2-butenyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383189.png)

![methyl 2-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B383191.png)

![9-(4-methylphenyl)-5-(4-methyl-1-piperidinyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B383194.png)

![Ethyl 4-thiophen-2-yl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B383196.png)

![ethyl 2-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2',4-bithiophene-3-carboxylate](/img/structure/B383198.png)

![2-[({[3-allyl-4-oxo-5-(2-thienyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B383199.png)

![1-(4-Chlorobenzoyl)-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one](/img/structure/B383200.png)

![methyl 2-({[(3-allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B383202.png)

![methyl 2-({[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B383206.png)

![ethyl 2-({[(3-allyl-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2',4-bithiophene-3-carboxylate](/img/structure/B383207.png)

![methyl 2-({[(4-oxo-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2',4-bithiophene-3-carboxylate](/img/structure/B383208.png)

![methyl 2-({[(3-allyl-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2',4-bithiophene-3-carboxylate](/img/structure/B383209.png)